molecular formula C16H26N6O4 B188202 Hydantoin, 3,3'-(1,4-piperazinediyldimethylene)bis(5,5-dimethyl- CAS No. 747-04-6

Hydantoin, 3,3'-(1,4-piperazinediyldimethylene)bis(5,5-dimethyl-

Cat. No.: B188202
CAS No.: 747-04-6
M. Wt: 366.42 g/mol
InChI Key: QVSDOAFDCXLLFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydantoin, 3,3'-(1,4-piperazinediyldimethylene)bis(5,5-dimethyl-) is a chemical compound that has been widely used in scientific research. It is a derivative of hydantoin and has various applications in the field of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of hydantoin, 3,3'-(1,4-piperazinediyldimethylene)bis(5,5-dimethyl-) is not fully understood. However, it is believed to act as a cross-linking agent by reacting with amino groups of proteins and nucleic acids. This results in the formation of covalent bonds between the molecules, which can lead to changes in their structure and function.
Biochemical and Physiological Effects:
Hydantoin, 3,3'-(1,4-piperazinediyldimethylene)bis(5,5-dimethyl-) has been found to have various biochemical and physiological effects. It has been shown to enhance the stability and activity of proteins and enzymes. It has also been found to increase the resistance of cells to oxidative stress. Additionally, it has been shown to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using hydantoin, 3,3'-(1,4-piperazinediyldimethylene)bis(5,5-dimethyl-) in lab experiments is its ability to cross-link proteins and nucleic acids. This allows for the modification and study of these molecules in a controlled environment. However, one of the limitations of using this compound is its potential toxicity to cells. Careful consideration must be taken when using this compound in cell-based experiments.

Future Directions

There are various future directions for the use of hydantoin, 3,3'-(1,4-piperazinediyldimethylene)bis(5,5-dimethyl-) in scientific research. One area of interest is the development of new cross-linking agents that are less toxic and more specific in their reactivity. Additionally, there is potential for the use of this compound in the development of new therapeutics for the treatment of cancer and other diseases. Further research is needed to fully understand the mechanism of action and potential applications of this compound.
Conclusion:
Hydantoin, 3,3'-(1,4-piperazinediyldimethylene)bis(5,5-dimethyl-) is a versatile compound that has various applications in scientific research. Its ability to cross-link proteins and nucleic acids has allowed for the modification and study of these molecules in a controlled environment. However, careful consideration must be taken when using this compound in cell-based experiments due to its potential toxicity. Further research is needed to fully understand the mechanism of action and potential applications of this compound.

Synthesis Methods

The synthesis of hydantoin, 3,3'-(1,4-piperazinediyldimethylene)bis(5,5-dimethyl-) involves the reaction of 5,5-dimethylhydantoin with ethylene diamine under specific conditions. The reaction is carried out in the presence of a catalyst and at a specific temperature and pressure. The yield of the compound is dependent on the reaction conditions and the purity of the starting materials.

Scientific Research Applications

Hydantoin, 3,3'-(1,4-piperazinediyldimethylene)bis(5,5-dimethyl-) has been used in various scientific research applications. It has been found to be an effective reagent for the synthesis of peptides and proteins. It has also been used as a cross-linking agent for the modification of proteins and nucleic acids. Additionally, it has been used as a fluorescent probe for the detection of biomolecules.

Properties

747-04-6

Molecular Formula

C16H26N6O4

Molecular Weight

366.42 g/mol

IUPAC Name

3-[[4-[(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]piperazin-1-yl]methyl]-5,5-dimethylimidazolidine-2,4-dione

InChI

InChI=1S/C16H26N6O4/c1-15(2)11(23)21(13(25)17-15)9-19-5-7-20(8-6-19)10-22-12(24)16(3,4)18-14(22)26/h5-10H2,1-4H3,(H,17,25)(H,18,26)

InChI Key

QVSDOAFDCXLLFP-UHFFFAOYSA-N

SMILES

CC1(C(=O)N(C(=O)N1)CN2CCN(CC2)CN3C(=O)C(NC3=O)(C)C)C

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CN2CCN(CC2)CN3C(=O)C(NC3=O)(C)C)C

747-04-6

Origin of Product

United States

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